molecular formula C11H10N2O2 B2990931 5-benzyl-1H-pyrazole-4-carboxylic acid CAS No. 2090699-54-8

5-benzyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2990931
CAS RN: 2090699-54-8
M. Wt: 202.213
InChI Key: YDOLQJCAAHSQCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C11H10N2O2 . It has a molecular weight of 202.21 .


Molecular Structure Analysis

The molecular structure of 5-benzyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring attached to a benzyl group and a carboxylic acid group . The InChI code for this compound is 1S/C11H10N2O2/c14-11(15)9-7-12-13-10(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15) .


Physical And Chemical Properties Analysis

5-Benzyl-1H-pyrazole-4-carboxylic acid is a solid at room temperature .

Scientific Research Applications

Synthetic Intermediates

Pyrazole-containing compounds, such as 5-benzyl-1H-pyrazole-4-carboxylic acid, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in various fields .

Biological Applications

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure. They have diverse and valuable synthetical, biological, and photophysical properties . They have been applied to treat inflammatory , diabetic , cancer , bacterial , and analgesic diseases.

Material Science Applications

Pyrazole-containing compounds are versatile as synthetic intermediates in preparing relevant chemicals in material science fields . In particular, MOFs containing ligands with carboxylic acid and N-containing moieties hold great promise for designing novel architectures suitable for various applications .

Industrial Applications

Pyrazole-containing compounds are also versatile as synthetic intermediates in preparing relevant chemicals in industrial fields .

Synthesis of Pyrazoloquinolines

The reaction of 5-aminopyrazoles and the o-halogen derivatives of aromatic carboxylic acids has some importance in the synthesis of pyrazoloquinolines that are substituted at the 4-chlorine/bromine or hydroxyl position .

Synthesis of Biologically Important Pyrazole-4-carboxylic Acid Derivatives

The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, which upon basic hydrolysis yielded the corresponding acid .

Safety And Hazards

The safety information for 5-benzyl-1H-pyrazole-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Pyrazole derivatives, including 5-benzyl-1H-pyrazole-4-carboxylic acid, have potential applications in various fields due to their proven applicability and versatility as synthetic intermediates . Therefore, future research may focus on exploring new and improved applications for this compound.

properties

IUPAC Name

5-benzyl-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)9-7-12-13-10(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOLQJCAAHSQCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-1H-pyrazole-4-carboxylic acid

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